5-Bromo-6-fluoroisatoic anhydride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-fluoroisatoic anhydride typically involves the reaction of 5-bromo-6-fluoroisatin with a dehydrating agent such as acetic anhydride or oxalyl chloride . The reaction is carried out under reflux conditions, and the product is purified by recrystallization from a suitable solvent .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-fluoroisatoic anhydride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines and alcohols to form substituted products.
Hydrolysis: In the presence of water or aqueous base, it can hydrolyze to form 5-bromo-6-fluoroisatin.
Reduction: It can be reduced to form 5-bromo-6-fluoroisatin derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., aniline) and alcohols (e.g., methanol) under mild conditions.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
Nucleophilic Substitution: Substituted anhydrides or amides.
Hydrolysis: 5-Bromo-6-fluoroisatin.
Reduction: Reduced isatin derivatives.
Scientific Research Applications
5-Bromo-6-fluoroisatoic anhydride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-6-chloroisatoic anhydride
- 5-Bromo-6-methoxyisatoic anhydride
- 5-Bromo-6-nitroisatoic anhydride
Uniqueness
5-Bromo-6-fluoroisatoic anhydride is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical reactivity and properties compared to its analogs . The fluorine atom, in particular, can influence the compound’s electronic properties and reactivity .
Properties
IUPAC Name |
6-bromo-5-fluoro-1H-3,1-benzoxazine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrFNO3/c9-3-1-2-4-5(6(3)10)7(12)14-8(13)11-4/h1-2H,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKVAZWAWDROOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC(=O)OC2=O)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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